5-(Bromomethyl)-2-methyl-1,3-thiazole chemical properties
5-(Bromomethyl)-2-methyl-1,3-thiazole chemical properties
An In-depth Technical Guide to 5-(Bromomethyl)-2-methyl-1,3-thiazole: Properties, Synthesis, and Applications
Authored by: Senior Application Scientist
Abstract
5-(Bromomethyl)-2-methyl-1,3-thiazole is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, combining the aromatic stability of the thiazole ring with the high reactivity of a bromomethyl group, makes it an exceptionally versatile intermediate. The thiazole nucleus is a privileged scaffold found in numerous pharmaceuticals, and the bromomethyl handle allows for facile introduction of this core into larger, more complex molecules. This guide provides an in-depth analysis of its chemical properties, outlines robust synthetic protocols, explores its reactivity with various nucleophiles, and discusses its application in the development of advanced molecular targets.
Core Chemical Properties and Data
The utility of any synthetic intermediate begins with a thorough understanding of its fundamental physicochemical properties. These characteristics govern its handling, storage, reaction conditions, and purification.
Physicochemical Data Summary
The key properties of 5-(Bromomethyl)-2-methyl-1,3-thiazole are summarized in the table below. These values are critical for designing experimental setups and ensuring safe laboratory practices.
| Property | Value | Source(s) |
| CAS Number | 838892-95-8 | [1][2] |
| Molecular Formula | C₅H₆BrNS | [1] |
| Molecular Weight | 192.08 g/mol | [1] |
| Appearance | Powder | |
| Boiling Point | 231.0 ± 15.0 °C (Predicted) | [1] |
| Density | 1.629 ± 0.1 g/cm³ (Predicted) | [1] |
| InChI Key | WKOAATBPJLXWLP-UHFFFAOYSA-N | |
| Storage | Store at -20°C to -10°C, under inert atmosphere, away from moisture and incompatible materials. | [3] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use. While experimental spectra can vary slightly based on conditions, the following predictions provide a reliable reference.
-
¹H NMR (Proton NMR):
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~2.7 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl group (CH₃) at the C2 position of the thiazole ring. The singlet multiplicity is due to the absence of adjacent protons.
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~4.7 ppm (singlet, 2H): This signal represents the two protons of the bromomethyl group (-CH₂Br) at the C5 position. It appears as a singlet as there are no vicinal protons to couple with.
-
~7.6 ppm (singlet, 1H): This signal is attributed to the single proton at the C4 position of the thiazole ring.
-
-
¹³C NMR (Carbon NMR):
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~19 ppm: The carbon of the C2-methyl group.
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~25 ppm: The carbon of the C5-bromomethyl group.
-
~130 ppm: The C5 carbon of the thiazole ring, to which the bromomethyl group is attached.
-
~142 ppm: The C4 carbon of the thiazole ring.
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~165 ppm: The C2 carbon of the thiazole ring, which is the most deshielded due to its position between two heteroatoms (N and S).
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity would be observed at m/z ≈ 191 and m/z ≈ 193. A common fragmentation pattern would be the loss of the bromine radical (•Br) to give a fragment at m/z ≈ 112.
Synthesis and Mechanism
The most direct and widely employed method for the preparation of 5-(Bromomethyl)-2-methyl-1,3-thiazole is the free-radical bromination of its precursor, 2,5-dimethyl-1,3-thiazole. This reaction selectively targets the methyl group at the more electron-rich C5 position.
Synthetic Workflow: Free-Radical Bromination
The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a reliable source of bromine radicals under controlled conditions.[4][5][6] The reaction is typically initiated by either UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Caption: Workflow for the synthesis of 5-(Bromomethyl)-2-methyl-1,3-thiazole.
Experimental Protocol: Synthesis via NBS Bromination
This protocol is a representative procedure adapted from standard methods for benzylic-type brominations.[6][7]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-1,3-thiazole (1.0 eq.). Dissolve it in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.
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Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as AIBN (0.02-0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure 5-(Bromomethyl)-2-methyl-1,3-thiazole.
Reactivity and Synthetic Applications
The synthetic utility of 5-(Bromomethyl)-2-methyl-1,3-thiazole stems almost entirely from the reactivity of the bromomethyl group. The C-Br bond is polarized, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating rapid Sₙ2 reactions.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for constructing more complex molecules by forming new carbon-heteroatom or carbon-carbon bonds.[8][9][10]
Caption: Versatility in nucleophilic substitution reactions.
Role in Drug Discovery
The 2-methyl-5-substituted-thiazole motif is a key structural component in a variety of pharmacologically active agents.[9][11] Its presence is critical for binding to biological targets and eliciting a therapeutic response. For instance, derivatives of this core structure are explored for their antibacterial, anti-inflammatory, and anticancer activities. While a direct synthesis of a marketed drug using this exact intermediate may not be publicly detailed, its structural similarity to fragments used in the synthesis of drugs like the HIV-protease inhibitor Ritonavir highlights its importance. Ritonavir contains a 2-isopropyl-4-substituted-thiazole and a 5-substituted-thiazole moiety, underscoring the value of functionalized thiazoles in complex drug synthesis.
Experimental Protocol: Synthesis of a Thioether Derivative
This protocol demonstrates a typical Sₙ2 reaction with a sulfur nucleophile.
-
Nucleophile Preparation: In a flask under an inert atmosphere, dissolve thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to deprotonate the thiol and form the more nucleophilic thiophenolate in situ. Stir for 15-20 minutes.
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Addition of Electrophile: Dissolve 5-(Bromomethyl)-2-methyl-1,3-thiazole (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the stirred solution of the nucleophile at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting material.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired thioether.
Safety and Handling
Due to its reactivity, 5-(Bromomethyl)-2-methyl-1,3-thiazole is classified as a hazardous substance and requires careful handling.
-
Hazard Classification: The compound is designated as corrosive. Safety data indicates it causes severe skin burns and eye damage (H314).[12] Related bromomethyl and chloromethyl heterocycles are often harmful if swallowed, skin toxic, and may cause sensitization.[13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Handling: Avoid inhalation of dust or vapors. Do not allow the substance to come into contact with skin, eyes, or clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[14][16]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][14]
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Conclusion
5-(Bromomethyl)-2-methyl-1,3-thiazole is a high-value synthetic intermediate characterized by its predictable and versatile reactivity. The presence of a highly electrophilic methylene carbon attached to the stable and biologically relevant thiazole ring makes it an ideal precursor for the synthesis of a wide array of complex organic molecules. Its straightforward preparation via radical bromination and its reliable performance in nucleophilic substitution reactions ensure its continued importance in academic research and industrial drug development. Proper adherence to safety protocols is paramount when handling this reactive and corrosive compound.
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